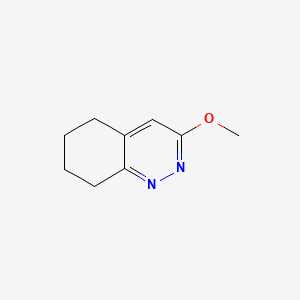

3-Methoxy-5,6,7,8-tetrahydrocinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5,6,7,8-tetrahydrocinnoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-9-6-7-4-2-3-5-8(7)10-11-9/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDJHOBVQXXUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C2CCCCC2=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219510 | |

| Record name | 3-Methoxy-5,6,7,8-tetrahydrocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-98-6 | |

| Record name | 3-Methoxy-5,6,7,8-tetrahydrocinnoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42443 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-5,6,7,8-tetrahydrocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXY-5,6,7,8-TETRAHYDROCINNOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FIM2MC8PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Methoxy 5,6,7,8 Tetrahydrocinnoline and Its Analogues

Established Synthetic Routes to the Tetrahydrocinnoline Core Structure

The formation of the 5,6,7,8-tetrahydrocinnoline (B3263633) core is a critical first step. Various synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.

The most conventional and widely utilized method for constructing the 5,6,7,8-tetrahydrocinnoline scaffold involves the condensation of a cyclohexane-1,2-dione or a related derivative with a hydrazine (B178648) source. A common precursor is 2-chlorocyclohex-1-ene-1-carbaldehyde, which can react with hydrazine to form the bicyclic system.

A highly relevant and established route commences with a cyclohexane-1,3-dione derivative. For instance, the reaction of cyclohexane-1,3-diones with β-amino-α,β-unsaturated aldehydes or ketones can yield 7,8-dihydroquinolin-5(6H)-ones, which are structurally analogous to the precursors of tetrahydrocinnolines. rsc.org A similar strategy can be envisioned for tetrahydrocinnoline synthesis, likely proceeding through the formation of a hydrazone from a suitable cyclohexanone (B45756) precursor, followed by an intramolecular cyclization.

A plausible and established pathway to the key intermediate, 5,6,7,8-tetrahydrocinnolin-3-one, involves the reaction of a 2-oxocyclohexane derivative with a hydrazine-containing synthon. For example, the cyclization of a compound like 2-(2-oxocyclohexyl)hydrazine-1-carboxamide can furnish the desired tetrahydrocinnolin-3-one. This lactam can then serve as a versatile intermediate for introducing functionality at the C3 position.

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective bond formations. While direct catalytic synthesis of the 3-Methoxy-5,6,7,8-tetrahydrocinnoline core is not extensively documented, catalytic methods are paramount in the synthesis of its precursors and in its subsequent functionalization. Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in building complex molecular architectures from simpler, halogenated tetrahydrocinnoline precursors.

Achieving specific substitution patterns on the tetrahydrocinnoline ring is crucial for developing new chemical entities. The regioselectivity of the initial cyclization reaction is often governed by the nature and position of substituents on the starting cyclohexanone precursor. For instance, the use of substituted cyclohexane-1,3-diones allows for the controlled placement of functional groups on the carbocyclic portion of the molecule. rsc.org

Stereoselective synthesis, particularly for creating chiral centers in the tetrahydro- part of the ring system, can be approached by using chiral starting materials or by employing asymmetric catalysis. While specific examples for this compound are not abundant in the literature, principles from related heterocyclic syntheses, such as those for tetrahydroquinolines, can be applied.

Functionalization and Chemical Transformations of this compound

Once the tetrahydrocinnoline core is established, the introduction and modification of substituents, particularly at the C3 position, are key to diversifying the molecular scaffold.

The synthesis of this compound itself is most practicably achieved from a more accessible precursor, such as 3-chloro-5,6,7,8-tetrahydrocinnoline (B3124876). The methoxy (B1213986) group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction.

The precursor, 3-chloro-5,6,7,8-tetrahydrocinnoline, is a known compound and is commercially available, indicating its synthetic accessibility. bldpharm.com The general procedure for the methoxylation would involve reacting the 3-chloro derivative with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or an aprotic polar solvent such as DMF or DMSO at an elevated temperature. The electron-deficient nature of the pyridazine (B1198779) ring facilitates this nucleophilic substitution.

Table 1: Plausible Reaction Conditions for the Synthesis of this compound

| Starting Material | Reagent | Solvent | Conditions | Product |

| 3-Chloro-5,6,7,8-tetrahydrocinnoline | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Reflux | This compound |

Alternatively, one could first synthesize 5,6,7,8-tetrahydrocinnolin-3-ol (the tautomer of the -one) and then perform a Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form the alkoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.

The 3-chloro-5,6,7,8-tetrahydrocinnoline intermediate is not only a precursor to the methoxy derivative but also a versatile handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. This allows for extensive diversification of the tetrahydrocinnoline scaffold.

Suzuki-Miyaura Coupling: This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds. 3-Chloro-5,6,7,8-tetrahydrocinnoline can be coupled with various aryl or vinyl boronic acids or their esters to introduce corresponding substituents at the C3 position. harvard.edulibretexts.orgyoutube.com

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction involves the palladium- and copper-co-catalyzed coupling of the 3-chloro-tetrahydrocinnoline with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.orgscirp.orgscirp.org This opens up avenues for further transformations of the alkyne group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds. It allows for the reaction of 3-chloro-5,6,7,8-tetrahydrocinnoline with a wide range of primary and secondary amines, leading to the synthesis of 3-amino-tetrahydrocinnoline derivatives.

Table 2: Potential Cross-Coupling Reactions for Functionalization of 3-Chloro-5,6,7,8-tetrahydrocinnoline

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl/Vinyl-5,6,7,8-tetrahydrocinnoline |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 3-Alkynyl-5,6,7,8-tetrahydrocinnoline |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3-Amino-5,6,7,8-tetrahydrocinnoline |

These catalytic methods provide a robust platform for generating a library of substituted tetrahydrocinnoline analogues, enabling the exploration of structure-activity relationships for various applications. The regioselectivity of these reactions is generally high, occurring specifically at the C3 position due to the presence of the halogen.

Derivatization of the Saturated Ring Moiety

While many synthetic efforts have focused on modifying the pyridazine ring of the tetrahydrocinnoline scaffold, derivatization of the saturated cyclohexene (B86901) moiety offers a valuable pathway to novel analogues with potentially altered physicochemical and biological properties. Key strategies for modifying this part of the molecule include oxidation and aromatization.

Oxidation and Aromatization:

One of the primary transformations of the saturated ring is its aromatization to the corresponding cinnoline (B1195905). This can be achieved through chemical oxidation. A variety of oxidizing agents have been shown to be effective for the analogous aromatization of Hantzsch 1,4-dihydropyridines, and these methods can be conceptually applied to the tetrahydrocinnoline system. researchgate.netnih.gov

Commonly employed oxidizing agents for such transformations include:

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is a mild and highly effective reagent for the aromatization of dihydropyridines, often proceeding under neutral conditions at room temperature with high yields. researchgate.net The proposed mechanism involves a single-electron transfer (SET) from the substrate to DDQ. researchgate.net

Potassium Permanganate (KMnO₄): This strong oxidizing agent can also effect the aromatization of dihydropyridine (B1217469) systems, typically in a solvent like acetone (B3395972) at room temperature.

Manganese Dioxide (MnO₂): Often used in refluxing toluene, MnO₂ provides another route for aromatization, likely proceeding through an SET mechanism.

Nitric Acid, Ceric Ammonium Nitrate (CAN), and Iodine: These reagents have also been successfully used for the aromatization of similar heterocyclic systems.

The choice of oxidizing agent can influence the reaction conditions and the tolerance of other functional groups within the molecule. For this compound, a careful selection would be necessary to avoid unwanted side reactions involving the methoxy group or the pyridazine ring.

Metabolic studies on analogous cyclohexyl moieties in drug molecules have shown that oxidation can also lead to the introduction of hydroxyl groups, potentially at various positions on the saturated ring. This biological transformation suggests that chemical methods could be developed to achieve similar site-specific hydroxylations, leading to a wider range of functionalized analogues.

A representative scheme for the aromatization of a tetrahydrocinnoline to a cinnoline is shown below:

Table of Oxidizing Agents for Potential Aromatization:

| Oxidizing Agent | Typical Conditions | Mechanistic Insight | Reference |

| DDQ | Dichloromethane, room temp. | Single-Electron Transfer | researchgate.net |

| KMnO₄ | Acetone, room temp. | Believed to involve MnO₂ intermediate | |

| MnO₂ | Toluene, reflux | Single-Electron Transfer | |

| Ceric Ammonium Nitrate | Acetonitrile (B52724), room temp. | Single-Electron Transfer | |

| Iodine | Methanol, room temp. | Believed to involve iodonium (B1229267) intermediate |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound and its derivatives, leading to improved yields and purity.

Elucidation of Reaction Pathways and Intermediate Species

The most common synthetic route to the 5,6,7,8-tetrahydrocinnoline core involves the condensation of a cyclohexanone derivative with a hydrazine, followed by cyclization. This process is analogous to the well-studied Fischer indole (B1671886) synthesis.

The generally accepted mechanism proceeds through the following key steps:

Hydrazone Formation: The initial step is the reaction between the carbonyl group of the cyclohexanone precursor and the hydrazine to form a hydrazone intermediate.

Tautomerization: The hydrazone then tautomerizes to its enamine form.

researchgate.netresearchgate.net-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the enamine undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement.

Rearomatization/Cyclization: The resulting intermediate then undergoes cyclization and elimination of a small molecule (like ammonia (B1221849) or an amine) to form the stable pyridazine ring.

Isotopic labeling studies in the analogous Fischer indole synthesis have confirmed that the N1 nitrogen of the parent hydrazine is incorporated into the final heterocyclic ring.

Deviations from this pathway can lead to the formation of byproducts. For instance, under certain acidic conditions, cleavage of the N-N bond in the hydrazine or hydrazone intermediate can occur, preventing the desired cyclization.

Kinetic Studies in Optimization of Synthetic Yields

Kinetic studies of the individual steps in the synthesis of tetrahydrocinnolines can provide valuable insights for optimizing reaction conditions to maximize yields.

The initial hydrazone formation is a reversible reaction, and its rate is pH-dependent. At neutral pH, the rate-limiting step is often the dehydration of the tetrahedral intermediate formed from the addition of the hydrazine to the carbonyl group. The presence of neighboring acidic or basic groups on either the carbonyl compound or the hydrazine can catalyze this step through intramolecular proton transfer, significantly accelerating the reaction.

By studying the effect of temperature, catalyst concentration, and substrate structure on the reaction rate, it is possible to identify the optimal conditions to favor the desired reaction pathway and minimize the formation of side products. For example, a kinetic analysis might reveal that a lower temperature favors the researchgate.netresearchgate.net-sigmatropic rearrangement over a competing N-N bond cleavage pathway, thus improving the yield of the final tetrahydrocinnoline product.

Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Molecular Confirmation

The determination of the chemical structure of 3-Methoxy-5,6,7,8-tetrahydrocinnoline relies on the synergistic application of several high-resolution spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for a complete and confident structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be utilized for a complete structural assignment.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of related structures, such as other substituted cinnoline (B1195905) and tetrahydrocinnoline derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, methoxy (B1213986), and aliphatic protons. The single aromatic proton on the cinnoline ring is expected to appear as a singlet in the downfield region. The methoxy group protons would also present as a sharp singlet, typically around 3.8-4.0 ppm. The eight protons of the tetrahydro- portion of the molecule would likely appear as complex multiplets in the aliphatic region of the spectrum, resulting from spin-spin coupling between adjacent non-equivalent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing information on the carbon skeleton. The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (typically >100 ppm), with the carbon attached to the methoxy group showing a characteristic shift. The methoxy carbon itself would appear around 55-60 ppm. The four aliphatic carbons of the saturated ring would be found in the upfield region of the spectrum.

Multidimensional NMR: To definitively assign each proton and carbon signal and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between vicinal protons, helping to trace the connectivity within the tetrahydro- ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for confirming the placement of the methoxy group on the aromatic ring and for establishing the connectivity between the aromatic and aliphatic portions of the molecule.

A hypothetical table of predicted NMR data is presented below:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.0-7.5 (s) | ~110-120 |

| Methoxy (OCH₃) | ~3.9 (s) | ~55-60 |

| Aliphatic CH₂ | ~1.8-3.0 (m) | ~20-35 |

| Aromatic C-OCH₃ | - | ~150-160 |

| Aromatic C-N | - | ~140-150 |

| Aromatic C-C | - | ~120-130 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. For this compound, with a chemical formula of C₉H₁₂N₂O, HRMS would provide a highly accurate mass measurement, confirming this composition and ruling out other possibilities with the same nominal mass.

The exact mass of this compound is calculated to be 164.09496 g/mol . An experimental HRMS measurement would be expected to yield a value that is within a very narrow tolerance (typically <5 ppm) of this theoretical mass, thus providing strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups:

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Found in the region of 2850-3000 cm⁻¹.

C=N and C=C stretching (aromatic ring): A series of bands in the 1450-1600 cm⁻¹ region.

C-O stretching (methoxy group): A strong absorption band is expected in the range of 1000-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems and chromophores. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to the π → π* and n → π* transitions of the aromatic cinnoline ring system. The presence of the methoxy group, an auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted tetrahydrocinnoline core. The study of UV-Vis spectra of various heterocyclic compounds has been a subject of extensive research, providing a basis for interpreting the spectrum of this specific molecule. nist.govresearchgate.net

Derivative spectroscopy is a technique that involves the mathematical differentiation of a standard absorption spectrum. whoi.eduuw.edu.pl This method can enhance the resolution of overlapping spectral bands and can be used for the quantitative analysis of a component in a complex mixture, even in the presence of background interference. whoi.edu

For the analysis of this compound, particularly in complex matrices such as biological fluids or environmental samples, derivative UV-Vis spectroscopy could offer significant advantages. By calculating the first or second derivative of the UV-Vis spectrum, subtle spectral features can be amplified, allowing for more accurate and sensitive quantification. This technique has been successfully applied to the analysis of various nitrogen-containing heterocyclic compounds in diverse sample types. researchgate.net The second derivative spectrum, for instance, can reveal the exact wavelength of maximum absorption of the target analyte, free from the interference of broad, overlapping bands from other components in the sample. whoi.eduresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide invaluable information about the structure of a molecule in solution, X-ray crystallography offers the unique ability to determine the precise three-dimensional arrangement of atoms in the solid state. For a complete and unambiguous structural elucidation of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be the ultimate goal.

The crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. Furthermore, the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking, would be revealed. While a specific crystal structure for this compound is not publicly available, the structures of many related cinnoline derivatives have been determined, providing a framework for understanding the likely solid-state conformation of this compound. researchgate.net

The growth of high-quality single crystals suitable for X-ray diffraction can be a challenging yet critical step in the structural analysis of a new compound. For tetrahydrocinnoline derivatives, several common strategies for crystal growth can be employed. The choice of method often depends on the solubility and stability of the compound.

Common Crystal Growth Techniques:

Slow Evaporation: This is one of the simplest and most widely used methods. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly and undisturbed over a period of days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.

Slow Cooling: In this method, a saturated solution of the compound is prepared at an elevated temperature. The solution is then cooled slowly and controllably. As the temperature decreases, the solubility of the compound also decreases, leading to supersaturation and subsequent crystallization.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container along with a second solvent in which the compound is less soluble but which is miscible with the first solvent. The slow diffusion of the vapor of the second solvent into the first solvent gradually reduces the solubility of the compound, inducing crystallization.

Solvent Layering: This method is similar to vapor diffusion but involves carefully layering a solvent in which the compound is soluble with a solvent in which it is insoluble. The slow diffusion at the interface of the two layers leads to a gradual decrease in solubility and the formation of crystals.

The selection of an appropriate solvent system is critical for the successful growth of single crystals. A systematic screening of various solvents with different polarities and boiling points is often necessary to find the optimal conditions for crystal formation.

Crystallographic Data Refinement and Conformational Analysis in the Crystalline State

A definitive method for elucidating the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule in the solid state.

As of the latest literature surveys, a publicly available crystal structure for this compound has not been reported. Searches of crystallographic databases, such as the Cambridge Structural Database (CSD), have not yielded a crystal structure for this specific compound. cam.ac.uk

In a typical study, once a suitable single crystal is obtained, the crystallographic data would be collected and refined. The refinement process involves minimizing the difference between observed and calculated structure factors to yield an accurate model of the electron density. Key parameters from such a refinement are presented in a standardized table.

Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters for this compound.

| Parameter | Value (Example) |

| Empirical formula | C₉H₁₂N₂O |

| Formula weight | 164.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | 0.XX x 0.YY x 0.ZZ mm |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNN |

| Independent reflections | NNNN [R(int) = 0.XXXX] |

| Completeness to theta | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | NNNN / N / NNN |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2σ(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| Extinction coefficient | n.nnnn |

| Largest diff. peak/hole | 0.XXX and -0.YYY e.Å⁻³ |

Note: The data in this table is hypothetical and serves as a template for what would be reported from a single-crystal X-ray diffraction experiment. No experimental data is currently available for this compound.

The conformational analysis of the tetrahydrocinnoline ring system in the crystalline state would reveal the puckering of the saturated six-membered ring. Typically, cyclohexane-like rings adopt chair, boat, or twist-boat conformations to minimize steric and torsional strain. The specific conformation of the tetrahydro- portion of this compound would be determined by the torsion angles within this ring.

Chiroptical Spectroscopy for Stereochemical Characterization (if applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are invaluable for determining the absolute configuration of stereocenters and studying conformational equilibria of chiral molecules in solution. Since this compound can exist as enantiomers if it adopts a non-planar, chiral conformation that does not rapidly interconvert, chiroptical methods would be applicable.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. An ORD spectrum plots the rotation of the plane of polarized light as a function of wavelength. Together, these techniques provide a "fingerprint" of a chiral molecule.

A comprehensive search of scientific literature indicates that no experimental CD or ORD studies have been published for this compound. researchgate.net Such an investigation would be necessary to experimentally determine its chiroptical properties.

In conjunction with experimental measurements, theoretical calculations of chiroptical spectra have become a powerful tool for assigning the absolute configuration of chiral molecules. arxiv.org Quantum chemical calculations, typically using time-dependent density functional theory (TD-DFT), can predict the CD and ORD spectra for a given enantiomer. By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be assigned.

To date, no theoretical predictions of the CD or ORD spectra for this compound have been reported in the literature. arxiv.org Such a study would first involve a thorough conformational analysis to identify the most stable conformers in solution, followed by the calculation of their individual chiroptical spectra. The final predicted spectrum would be a Boltzmann-weighted average of the spectra of the contributing conformers.

Computational Chemistry and Molecular Modeling of 3 Methoxy 5,6,7,8 Tetrahydrocinnoline

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties, offering a lens into the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. For 3-Methoxy-5,6,7,8-tetrahydrocinnoline, DFT studies are instrumental in elucidating its electronic architecture and predicting its reactivity. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry corresponding to a minimum on the potential energy surface can be determined.

From this optimized structure, a variety of global reactivity descriptors can be calculated. These descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's chemical behavior. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electronic charge transfer.

Electronegativity (χ): The power of the molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are invaluable for predicting how this compound will behave in a chemical reaction, indicating whether it is more likely to act as an electron donor or acceptor. Furthermore, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces. The MEP surface, in particular, is crucial for identifying the electron-rich and electron-poor regions of the molecule, highlighting the nitrogen atoms of the cinnoline (B1195905) core and the oxygen of the methoxy (B1213986) group as potential sites for electrophilic attack or hydrogen bonding.

Illustrative Global Reactivity Descriptors for a Tetrahydrocinnoline Analog (Calculated via DFT)

| Descriptor | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | 6.85 |

| Electron Affinity | A | -ELUMO | 1.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.70 |

| Electronegativity | χ | (I + A) / 2 | 4.00 |

| Chemical Hardness | η | (I - A) / 2 | 2.85 |

| Chemical Softness | S | 1 / η | 0.35 |

Note: The values in this table are hypothetical and serve to illustrate the output of DFT calculations for a molecule structurally similar to this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy, symmetry, and spatial distribution of these orbitals are critical in determining the feasibility and outcome of a chemical reaction.

For this compound, the HOMO is expected to be localized primarily on the electron-rich cinnoline ring and the methoxy group, indicating these are the primary sites for donating electrons in reactions with electrophiles. Conversely, the LUMO would likely be distributed across the pyridazine (B1198779) portion of the cinnoline core, representing the most favorable region for accepting electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap implies the molecule is more polarizable and reactive. mdpi.com In related heterocyclic systems, DFT calculations have revealed energy gaps that suggest significant chemical reactivity and potential for biological activity. mdpi.com By analyzing the FMOs, chemists can predict pericyclic reaction pathways, cycloaddition regioselectivity, and the sites of nucleophilic or electrophilic attack.

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can then be used to validate experimentally obtained data. For this compound, DFT can be used to calculate:

Infrared (IR) and Raman Spectra: By computing the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. These calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule. Comparing the predicted spectrum with an experimental one helps in the assignment of vibrational bands and confirms the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field. These predicted shifts are invaluable for interpreting complex experimental NMR spectra and confirming the connectivity and chemical environment of atoms.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. mdpi.com This allows for the prediction of the λmax values in the UV-Visible absorption spectrum, corresponding to the electronic transitions between molecular orbitals (e.g., π → π* or n → π* transitions). These predictions can help in understanding the photophysical properties of the compound.

The close agreement between computationally predicted spectra and experimental results provides strong evidence for the accuracy of the calculated molecular structure and electronic properties. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While quantum mechanics provides a static picture of a molecule's electronic ground state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

The 5,6,7,8-tetrahydro portion of this compound is a non-aromatic, saturated ring, which imparts significant conformational flexibility to the molecule. This cyclohexene-like ring can adopt several conformations, such as half-chair or boat forms. MD simulations can be used to explore the conformational landscape of the molecule by simulating its motion over time, typically on the nanosecond to microsecond timescale.

By analyzing the trajectory from an MD simulation, researchers can identify the most stable low-energy conformations and the energy barriers for interconversion between them. This provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. Understanding the preferred three-dimensional shape of the molecule is crucial, as its conformation often dictates its ability to interact with biological targets like enzymes or receptors.

Given that many cinnoline derivatives exhibit biological activity, understanding how this compound might interact with a protein target is of significant interest. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein's active site. mdpi.com It scores different poses based on factors like shape complementarity and electrostatic interactions.

Following docking, MD simulations can provide a more detailed and dynamic picture of the ligand-protein complex. mdpi.com An MD simulation of the docked complex, solvated in a water box with appropriate ions, can reveal the stability of the binding pose over time. Key insights from such simulations include:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the complex.

Key Intermolecular Interactions: The simulation trajectory can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, or salt bridges between the ligand and specific amino acid residues.

Conformational Changes: MD can show whether the protein or ligand undergoes conformational adjustments upon binding, which is a key aspect of induced-fit models of molecular recognition.

These theoretical studies can guide the design of more potent analogs by suggesting modifications to the molecular structure that would enhance binding affinity and selectivity. mdpi.com

Pre Clinical Biological and Biochemical Activity Investigations Excluding Clinical Human Data

In Vitro Assessment of Biological Profiles

In the realm of drug discovery and development, the in vitro assessment of a compound's biological profile is a critical early step. This typically involves a battery of tests to determine how the compound affects cells and biochemical pathways outside of a living organism.

Cell Viability and Proliferation Assays (as a research methodology)

Cell viability and proliferation assays are fundamental in vitro tools used to assess the general cytotoxic or cytostatic effects of a test compound on cultured cells. These assays measure cellular health and growth, providing a preliminary indication of a compound's potential as a therapeutic agent or its inherent toxicity.

Commonly employed methods include tetrazolium reduction assays (such as MTT and MTS), which measure the metabolic activity of viable cells, and ATP-based assays that quantify the amount of adenosine (B11128) triphosphate, a key indicator of metabolically active cells. For a compound like 3-Methoxy-5,6,7,8-tetrahydrocinnoline, researchers would typically expose various cell lines (both cancerous and non-cancerous) to a range of concentrations of the compound. The results would be used to calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50), which represent the concentration of the compound required to inhibit cell viability or proliferation by 50%. However, specific data from such assays for this compound are not available in the public domain.

Biochemical Pathway Analysis using Cell-Free Systems

To understand the specific molecular targets of a compound, researchers often turn to cell-free biochemical assays. These systems isolate specific enzymes, receptors, or other proteins of interest to determine if the compound can modulate their activity. For instance, if a compound is hypothesized to be a kinase inhibitor, its effect on the phosphorylation activity of a specific kinase would be measured in a cell-free system. This approach provides direct evidence of target engagement without the complexities of a cellular environment.

Given that some cinnoline (B1195905) derivatives have been explored for their potential as enzyme inhibitors, a logical step for this compound would be to screen it against a panel of relevant enzymes or receptors in cell-free assays. ontosight.ai This would help to elucidate its mechanism of action. At present, there is no published research detailing the biochemical pathway analysis of this compound using such systems.

Theoretical and In Vitro ADMET Prediction Methodologies (non-clinical)

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development as a drug candidate. Both computational and in vitro methods are employed to predict these properties early in the research process.

Computational Models for Absorption, Distribution, Metabolism, and Excretion

A variety of computational models are available to predict the ADMET properties of a molecule based on its chemical structure. These models use algorithms derived from large datasets of experimentally determined properties. For example, a compound's lipophilicity (logP), a key factor in its absorption and distribution, can be calculated. Other parameters such as aqueous solubility, plasma protein binding, and potential to cross the blood-brain barrier can also be estimated.

For this compound, these computational tools could provide initial insights into its drug-likeness. However, specific computational ADMET predictions for this compound have not been reported in the literature.

In Vitro Assays for Membrane Permeability and Metabolic Stability

To experimentally assess ADMET properties, in vitro assays are indispensable. Membrane permeability is often evaluated using cell-based assays such as the Caco-2 permeability assay, which uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Advanced Analytical and Bioanalytical Methodologies in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of 3-methoxy-5,6,7,8-tetrahydrocinnoline and for its isolation from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying this compound. A typical HPLC method for a compound of this nature would involve a reversed-phase column, such as a C18, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). For related heterocyclic compounds, such as tetrahydroisoquinoline derivatives, methods have been developed using a phosphate (B84403) buffer/acetonitrile mobile phase with UV detection. nih.gov The method for this compound would be optimized to achieve a sharp, symmetrical peak, well-resolved from any impurities.

Table 1: Illustrative HPLC Parameters for Analysis of a Tetrahydrocinnoline Derivative

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with water/acetonitrile |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table represents a typical starting point for method development and would require optimization for this compound.

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

For volatile and thermally stable compounds, Gas Chromatography (GC) offers high-resolution separation. When coupled with a Mass Spectrometer (GC-MS), it provides both retention time data and mass spectral information, enabling confident peak identification. While specific GC-MS studies on this compound are not widely published, the analysis of related cathinone (B1664624) derivatives demonstrates the power of this technique for differentiating regioisomers and identifying unknown substances. auburn.edu A GC-MS analysis of this compound would likely involve a capillary column with a non-polar stationary phase.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Should this compound be synthesized as a racemic mixture, Supercritical Fluid Chromatography (SFC) would be the premier technique for chiral separation. SFC often employs chiral stationary phases (CSPs) and uses supercritical carbon dioxide as the main mobile phase, which provides faster and more environmentally friendly separations compared to normal-phase HPLC. selvita.com Polysaccharide-based CSPs are commonly used, and the addition of a small amount of an alcohol modifier, such as methanol or ethanol, is typical to achieve enantioseparation. chiraltech.com The development of an SFC method would involve screening different chiral columns and optimizing the mobile phase composition and temperature to maximize the resolution between the enantiomers. afmps.be

Biophysical Techniques for Ligand-Target Interaction Characterization

Understanding how this compound interacts with its biological targets is crucial. Biophysical techniques provide detailed information on the thermodynamics and kinetics of these interactions.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single label-free experiment. wikipedia.org In a typical ITC experiment for this compound, a solution of the compound would be titrated into a sample cell containing the target protein. The resulting heat changes are measured to generate a binding isotherm, which is then fitted to a model to extract the thermodynamic parameters. iaanalysis.com

Table 2: Thermodynamic Parameters Obtainable from an ITC Experiment

| Parameter | Description |

| Binding Affinity (KD) | The dissociation constant, indicating the strength of the interaction. |

| Stoichiometry (n) | The molar ratio of the ligand to the target protein in the complex. |

| Enthalpy (ΔH) | The heat change associated with the binding event. |

| Entropy (ΔS) | The change in the randomness of the system upon binding. |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to study the kinetics of molecular interactions. nih.gov In an SPR experiment, the target protein is typically immobilized on a sensor chip, and a solution of this compound is flowed over the surface. The binding and dissociation of the compound are monitored by changes in the refractive index at the sensor surface. springernature.com This allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd), from which the binding affinity (KD) can also be calculated. ste-mart.com

Table 3: Kinetic and Affinity Data from an SPR Experiment

| Parameter | Description |

| Association Rate (ka) | The rate at which the ligand binds to the target. |

| Dissociation Rate (kd) | The rate at which the ligand-target complex dissociates. |

| Affinity (KD) | The equilibrium dissociation constant (kd/ka). |

Future Research Trajectories and Academic Applications

Rational Design of Next-Generation Tetrahydrocinnoline Derivatives for Specific Biological Targets

Rational drug design, which relies on understanding the structure and function of a biological target, offers a systematic approach to developing new and improved derivatives of the tetrahydrocinnoline scaffold. nih.govmdpi.com By combining insights from structure-activity relationships (SAR) with advanced computational methods, researchers can design molecules with enhanced potency, selectivity, and optimized pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. nih.gov For the tetrahydrocinnoline scaffold, systematic modifications would be undertaken to probe the effect of different substituents on target affinity and selectivity. Key positions on the molecule, such as the methoxy (B1213986) group, the aromatic ring, and the saturated cyclohexene (B86901) ring, would be targeted for modification.

For example, a research program might explore replacing the methoxy group at the C3 position with other electron-donating or electron-withdrawing groups to determine their impact on binding. Similarly, substituents could be added to the benzene (B151609) portion of the bicyclic system or the saturated ring to explore new interactions with the target protein's binding pocket. The goal is to build a comprehensive SAR map that guides the design of derivatives with superior profiles. rsc.org Computational analysis of screening data can help identify these SAR pathways, leading from initial hits to key compounds with significantly improved potency. nih.gov

Table 1: Hypothetical SAR Data for Tetrahydrocinnoline Analogs

This table illustrates a potential SAR study where different functional groups (R1, R2, R3) are substituted on the core tetrahydrocinnoline structure to observe changes in biological activity (e.g., IC₅₀) against a specific target.

| Compound | R1 (at C3) | R2 (on Aryl Ring) | R3 (on Saturated Ring) | Target IC₅₀ (nM) | Selectivity vs. Off-Target |

|---|---|---|---|---|---|

| Lead (3-Methoxy-5,6,7,8-tetrahydrocinnoline) | -OCH₃ | -H | -H | 150 | 10x |

| Analog 1A | -OH | -H | -H | 320 | 8x |

| Analog 1B | -Cl | -H | -H | 95 | 15x |

| Analog 2A | -OCH₃ | -F | -H | 110 | 25x |

| Analog 3A | -OCH₃ | -H | =O (carbonyl) | 250 | 5x |

Modern drug discovery increasingly integrates sophisticated computational techniques like fragment-based drug design (FBDD) and de novo design. nih.govyoutube.com These methods can augment traditional SAR studies and accelerate the discovery of novel lead compounds. nih.gov

Fragment-Based Drug Design (FBDD): This approach screens libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the biological target. nih.govyoutube.com Once a fragment that binds to a specific sub-pocket of the target is identified, it can be "grown" by adding chemical moieties to enhance interactions and increase potency, or multiple fragments binding to adjacent sites can be "linked" to create a larger, more potent molecule. nih.govyoutube.com The tetrahydrocinnoline core itself could be considered a fragment scaffold for further elaboration. The advantage of FBDD is its ability to more effectively sample chemical space with a smaller library of compounds. youtube.comyoutube.com

De Novo Design: This computational strategy involves designing a drug molecule from the ground up, atom by atom, to perfectly fit the binding site of a target protein. nih.gov Using the three-dimensional structure of the target, algorithms can construct novel molecules that have ideal shape and chemical complementarity. biorxiv.orgnih.gov Deep learning and artificial intelligence are now enabling the design of binders with high, predictable affinity and specificity, sometimes eliminating the need for extensive experimental optimization. youtube.comnih.gov A de novo approach could generate entirely new scaffolds that mimic the binding mode of this compound or design derivatives of the existing scaffold with precisely tailored interactions.

Development of this compound as a Chemical Probe

A chemical probe is a small molecule with high potency and well-understood selectivity for a specific biological target. It is used as a tool to interrogate the function of that target within cells or whole organisms. If this compound or an optimized derivative demonstrates high selectivity, it could be developed into a valuable chemical probe.

Once a selective tetrahydrocinnoline-based modulator is developed and its target is confirmed, it can be used to explore the biological consequences of modulating that target's activity. By treating cells or model organisms with the probe, researchers can study changes in gene expression, protein levels, and cellular behavior. This can help to place the target within a broader biological context, uncover its role in disease, and identify novel biological pathways. nih.gov This approach is central to systems biology, where chemical tools are used to perturb and understand complex cellular networks. nih.gov

To enhance its utility as a probe, the this compound scaffold can be chemically modified with various tags for specific applications. This process, known as functionalization, involves attaching another molecule (a tag) that enables detection or capture, without disrupting the compound's binding to its target.

For Imaging: A fluorescent dye (fluorophore) or a radiotracer can be attached to the molecule. nih.govmdpi.com This allows researchers to visualize the distribution of the compound within a cell or organism using techniques like fluorescence microscopy, positron emission tomography (PET), or single-photon emission computed tomography (SPECT). nih.govmdpi.comresearchgate.net This can provide crucial information about where the target protein is located and how its levels change in response to stimuli.

For Affinity-Based Proteomics: An affinity tag, such as biotin, can be appended to the probe. nih.gov When this biotinylated probe is introduced to a cell lysate, it binds to its target protein. The entire probe-protein complex can then be "pulled down" or isolated from the complex mixture using streptavidin-coated beads. The captured protein and any associated binding partners can then be identified using mass spectrometry. nih.gov This powerful technique, known as affinity purification-mass spectrometry (AP-MS), is used to confirm the direct target of a drug and to map its protein-protein interaction network. nih.gov

Table 2: Potential Functionalization Strategies for a Tetrahydrocinnoline Probe

| Application | Functional Group | Example Tag | Potential Attachment Point | Purpose |

|---|---|---|---|---|

| Fluorescence Imaging | Fluorophore | Fluorescein, Rhodamine | Aryl ring (via a linker) | Visualize probe localization in cells. |

| Nuclear Imaging (PET/SPECT) | Radiolabel Chelator | NOTA, DTPA | Aryl ring or linker | In vivo imaging of target distribution. researchgate.net |

| Affinity-Based Proteomics | Affinity Handle | Biotin | Aryl ring (via a linker) | Isolate the target protein and its binding partners. nih.gov |

| Photo-crosslinking | Photoreactive Group | Diazirine, Benzophenone | Aryl ring or linker | Covalently link the probe to its target upon UV irradiation for definitive target identification. |

Innovative Methodologies in Synthesis and Discovery

Future research will also benefit from innovations in how chemical compounds are made and discovered. The development of novel tryptanthrin (B1681603) derivatives, for instance, has been accelerated by strategies aimed at creating multi-target-directed ligands (MTDLs), an approach that could be applied to the tetrahydrocinnoline class. nih.gov Similarly, new series of quinazoline (B50416) derivatives have been successfully synthesized and evaluated for broad-spectrum activity, providing a roadmap for library development. mdpi.com

Modern synthetic methods such as microwave-assisted synthesis, flow chemistry, and novel catalytic systems can enable the rapid and efficient production of a diverse library of tetrahydrocinnoline analogs for screening. For discovery, the integration of high-throughput screening (HTS) with computational methods like virtual screening can sift through vast chemical libraries to identify promising new hits more efficiently than ever before. nih.gov The ultimate goal is to create a synergistic loop where innovative synthesis feeds into advanced screening and rational design, continuously refining and improving upon the this compound scaffold to unlock its full scientific potential.

Application of Flow Chemistry and Continuous Synthesis

The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry, is increasingly benefiting from the adoption of flow chemistry. nih.gov This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for automation. durham.ac.uk For a molecule like this compound, whose derivatives may be explored for various biological activities, flow chemistry presents a powerful tool for rapid library synthesis and process optimization.

Key advantages of applying flow chemistry to the synthesis of this compound and its derivatives include:

Improved Safety: The synthesis of many heterocyclic compounds involves hazardous reagents or intermediates. Flow reactors, with their small reaction volumes and superior heat and mass transfer, mitigate the risks associated with highly exothermic or unstable reactions. sci-hub.se

Enhanced Reaction Efficiency: The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup can lead to significantly improved yields and reduced reaction times compared to batch methods. mdpi.com

Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer duration or by using parallel reactor lines, which is often more straightforward and predictable than scaling up a batch reaction. mdpi.com

Future research in this area would likely focus on developing a robust and efficient continuous flow synthesis of the core this compound scaffold. Subsequent derivatization reactions, such as demethylation, substitution at various positions on the aromatic ring, or modification of the tetrahydro- portion, could then be integrated into a continuous sequence to generate a diverse library of analogs for biological screening. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. nih.govacs.org These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle. acs.org For the development of novel drugs based on the this compound scaffold, AI and ML can be applied in several key areas:

De Novo Drug Design: Generative AI models can design novel molecules with desired physicochemical and pharmacological properties from scratch. preprints.orgpreprints.org By training these models on existing libraries of bioactive compounds and their targets, it is possible to generate new tetrahydrocinnoline derivatives with a higher probability of biological activity.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose viable synthetic routes for novel target molecules. cas.org This can significantly aid chemists in planning the synthesis of complex analogs of this compound, potentially identifying more efficient or novel synthetic pathways.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize by-products. preprints.org This is particularly valuable for the fine-tuning of synthetic steps in the preparation of tetrahydrocinnoline derivatives.

Predictive Modeling: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the in silico screening of large libraries of tetrahydrocinnoline analogs, prioritizing the synthesis of those with the most promising drug-like profiles.

Persistent Challenges and Emerging Opportunities in Tetrahydrocinnoline Research

The field of tetrahydrocinnoline research, like medicinal chemistry in general, faces several persistent challenges that also present emerging opportunities for innovation.

Persistent Challenges:

Achieving Target Selectivity: A significant hurdle in drug development is designing compounds that interact selectively with their intended biological target to minimize off-target effects. For tetrahydrocinnoline derivatives, ensuring selectivity will be crucial for developing safe and effective therapeutics.

Overcoming Drug Resistance: The development of resistance to existing drugs is a major global health issue. A key challenge will be to design tetrahydrocinnoline-based compounds that can circumvent known resistance mechanisms or have novel mechanisms of action.

Optimizing Drug-like Properties: Balancing potency with favorable pharmacokinetic properties (e.g., solubility, metabolic stability, bioavailability) is a constant challenge in medicinal chemistry.

Emerging Opportunities:

Exploring New Biological Targets: The "privileged scaffold" nature of the cinnoline (B1195905) and related heterocyclic structures suggests that they may interact with a wide range of biological targets. researchgate.net There is a significant opportunity to screen this compound and its analogs against a broad panel of targets to uncover novel therapeutic applications.

Development of Novel Synthetic Methodologies: The need for efficient and versatile methods to synthesize and functionalize the tetrahydrocinnoline core will continue to drive innovation in synthetic organic chemistry. researchgate.net This includes the development of new catalytic systems and the application of modern synthetic techniques.

Translational Research: Bridging the gap between basic research and clinical application is a critical aspect of drug discovery. Establishing collaborations between academic researchers, pharmaceutical companies, and clinicians will be essential to translate promising findings in tetrahydrocinnoline research into tangible health benefits. The structural similarity to the well-studied tetrahydroisoquinoline (THIQ) alkaloids, which have a wide range of biological activities, suggests a promising future for tetrahydrocinnoline research. nih.govnih.govrsc.org

Q & A

Q. What are the primary synthetic routes for 3-Methoxy-5,6,7,8-tetrahydrocinnoline, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives typically involves cyclization reactions using hydrazine hydrate and acetic acid. For example, analogous cinnoline derivatives (e.g., 3,5-dimethyl-5,6,7,8-tetrahydrocinnoline) are synthesized via condensation of 1,4-diketones with hydrazine derivatives under mild heating (60–80°C) . Key factors affecting yield include stoichiometric ratios of reactants, reaction time, and solvent polarity. Purity optimization often requires post-synthetic purification via column chromatography or recrystallization using polar aprotic solvents like ethanol or acetonitrile.

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the methoxy group position and hydrogenation of the cinnoline ring. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in CDCl₃ .

- HRMS (High-Resolution Mass Spectrometry) : Provides exact mass confirmation (e.g., molecular ion [M+H]⁺ with <5 ppm error) to distinguish regioisomers .

- HPLC-PDA : Reverse-phase C18 columns with methanol/water gradients are used to assess purity (>95%) and detect trace impurities .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

The compound is sensitive to light and moisture. Recommended storage conditions include:

- Temperature : –20°C in amber vials to prevent photodegradation.

- Atmosphere : Argon or nitrogen gas to minimize oxidation.

- Solvent : Dissolve in anhydrous DMSO or ethanol for long-term stability .

Stability assays (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can quantify degradation products using LC-MS .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for applications in enzyme inhibition .

- Molecular Docking : Screens against target proteins (e.g., acetylcholinesterase) to identify binding affinities. For instance, methoxy substituents at C-3 may enhance hydrophobic interactions with active-site residues .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from assay variability. Mitigation approaches include:

- Standardized Protocols : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and positive controls (e.g., donepezil for AChE inhibition) .

- Metabolite Profiling : LC-MS/MS to confirm compound integrity during assays .

- Dose-Response Curves : Triplicate measurements with nonlinear regression analysis to improve reproducibility .

Q. How can regioselective functionalization of the cinnoline core be achieved for structure-activity relationship (SAR) studies?

- Electrophilic Aromatic Substitution : Methoxy groups direct further substitutions to para positions. For example, nitration with HNO₃/H₂SO₄ at 0°C yields 6-nitro derivatives .

- Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids introduce diverse substituents at C-4 or C-8 positions .

- Reductive Amination : Primary amines can be added to ketone intermediates prior to cyclization .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed?

- Byproduct Formation : Increased reaction scale often amplifies side reactions (e.g., over-oxidation). Solution: Use flow chemistry to maintain precise temperature and mixing .

- Purification Bottlenecks : Replace column chromatography with crystallization using solvent mixtures (e.g., ethyl acetate/hexane) .

- Cost Efficiency : Optimize catalyst loading (e.g., <5 mol% Pd for cross-couplings) and recover solvents via distillation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.